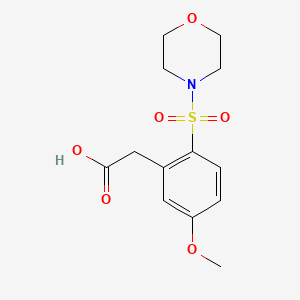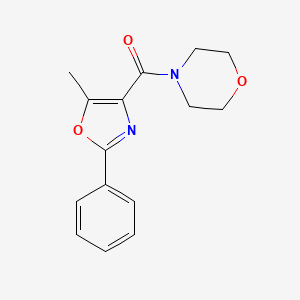
2-chloro-N-methyl-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-N-(2-methylphenyl)acetamide, also known as Clonitazene, is a synthetic opioid that was first synthesized in the 1950s. It is a potent analgesic, which means it can relieve pain, and has been used in scientific research to study the opioid receptor system.
Wirkmechanismus
2-chloro-N-methyl-N-(2-methylphenyl)acetamide works by binding to opioid receptors in the brain and spinal cord. When it binds to these receptors, it activates a series of biochemical reactions that ultimately result in the reduction of pain. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide also activates the reward pathway in the brain, which is responsible for feelings of pleasure and euphoria.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-(2-methylphenyl)acetamide has a number of biochemical and physiological effects. It is a potent analgesic, which means it can relieve pain. It also produces feelings of pleasure and euphoria, which can lead to addiction. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide can cause respiratory depression, which can be fatal in high doses. It can also cause constipation, nausea, and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-methyl-N-(2-methylphenyl)acetamide has a number of advantages for lab experiments. It is a potent analgesic, which means it can be used to study the opioid receptor system and pain relief. It also produces feelings of pleasure and euphoria, which can be used to study addiction. However, 2-chloro-N-methyl-N-(2-methylphenyl)acetamide has some limitations for lab experiments. It can cause respiratory depression, which can be difficult to control in animal studies. It can also be difficult to administer in precise doses.
Zukünftige Richtungen
There are a number of future directions for research on 2-chloro-N-methyl-N-(2-methylphenyl)acetamide. One area of interest is the development of new opioid analgesics that have fewer side effects and lower potential for addiction. Another area of interest is the study of the opioid receptor system and its role in pain relief and addiction. Finally, there is a need for more research on the long-term effects of opioid use, including the potential for addiction and overdose.
Conclusion
In conclusion, 2-chloro-N-methyl-N-(2-methylphenyl)acetamide is a synthetic opioid that has been used in scientific research to study the opioid receptor system. It is a potent analgesic that can relieve pain and produce feelings of pleasure and euphoria. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.
Synthesemethoden
The synthesis of 2-chloro-N-methyl-N-(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with N-methylmorpholine to form 2-methylphenylaceto-N-methylmorpholine. Finally, the addition of hydrogen chloride and sodium nitrite to this compound produces 2-chloro-N-methyl-N-(2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-N-(2-methylphenyl)acetamide has been used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor, which is the primary receptor responsible for pain relief. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide has also been used to study the effects of opioids on the central nervous system and to investigate the potential for opioid addiction.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBWXPIUCRXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)



![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)



![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)